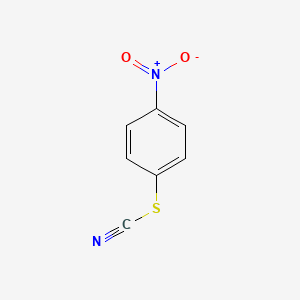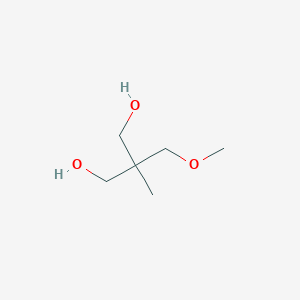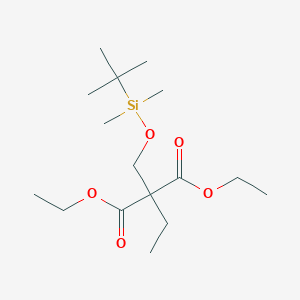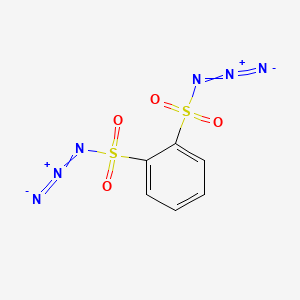
Benzene-1,2-disulfonyl diazide
Vue d'ensemble
Description
Benzene-1,2-disulfonyl diazide (BDDA) is a well-known diazide compound in the field of organic chemistry. It contains a total of 22 atoms; 4 Hydrogen atoms, 6 Carbon atoms, 6 Nitrogen atoms, 4 Oxygen atoms, and 2 Sulfur atoms . It also contains 22 bonds; 18 non-H bonds, 14 multiple bonds, 4 rotatable bonds, 8 double bonds, 6 aromatic bonds, 1 six-membered ring, 2 positively charged N, and 2 sulfones .
Synthesis Analysis
BDDA has been used extensively in the synthesis of a broad range of organic compounds, including polymers, pharmaceuticals, and photoresists. The synthesis of aromatic 1,2-disulfonimides and their prospects as monomers have been discussed in a recent paper . The peculiarities of 1,2 disulfobenzoic acid chlorination, which leads to the substitution in the aromatic ring instead of the expected disulfonyl-chloride, and instability of 1,2-disulfonimides during oxidation with potassium permanganate in various media have been disclosed .Molecular Structure Analysis
The molecular structure of BDDA includes a six-membered ring, 2 positively charged Nitrogen atoms, and 2 sulfones . High-quality images of the 3D molecular structure, molecular surface, and molecular orbitals of BDDA have been created .Chemical Reactions Analysis
BDDA is involved in various chemical reactions. For example, it plays a role in the synthesis of polysubstituted benzenes . The reaction mechanism of benzene hydroxylation based on the simplified FeO+ structure of Fe(III)–O− has been calculated, which indicates that the reaction mechanism is a non-radical/ionic species pathway .Physical And Chemical Properties Analysis
BDDA contains a total of 22 atoms; 4 Hydrogen atoms, 6 Carbon atoms, 6 Nitrogen atoms, 4 Oxygen atoms, and 2 Sulfur atoms . It also contains 22 bonds; 18 non-H bonds, 14 multiple bonds, 4 rotatable bonds, 8 double bonds, 6 aromatic bonds, 1 six-membered ring, 2 positively charged N, and 2 sulfones .Applications De Recherche Scientifique
Synthesis and Characterization in Polymer Science
Research has shown that diazide monomers like Benzene-1,2-disulfonyl diazide can be used in synthesizing semifluorinated sulfonated polytriazole copolymers. These copolymers, characterized by FTIR and NMR spectroscopy, exhibit properties such as good solubility, film-forming abilities, and thermal stability. They also show high mechanical properties and proton conductivity, making them potentially useful in applications like proton exchange membranes in fuel cells (Saha, Mukherjee, Singh, & Banerjee, 2017).
Advanced Materials and Chemical Reactions
Innovative applications in materials science involve the use of diazide compounds in forming complex molecular structures. For example, the synthesis of 1,3,2,5-diazadiborinine demonstrated a unique reactivity, different from benzene, showing the potential for novel applications in chemical synthesis and material modification (Wu, Kong, Li, Ganguly, & Kinjo, 2015).
Applications in Organic Synthesis
The chemical versatility of diazides like this compound is evident in organic synthesis, as seen in the creation of functionalized organic compounds. For instance, metal-free double SO2 insertion into 1,7-diynes has been established, leading to dual sulfone-containing organic structures (Wang et al., 2018).
Electrochemical Applications
This compound derivatives have been used to modify the surface properties of electrode materials. For example, the grafting of benzene-trifluoromethylsulfonimide groups on electrode materials demonstrates improved wettability and discharge capacities, suggesting their potential in enhancing battery technology (Delaporte et al., 2015).
Orientations Futures
Benzene methylation over zeolite offers an alternative route to produce high-value toluene or para-xylene directly from benzene and C1 chemical sources . This serves as a green “molecular engineering” to reduce costs of energy-intensive separation for C8 isomers by selective catalysis . This suggests that BDDA and related compounds could have significant future applications in the field of green chemistry and sustainable energy.
Mécanisme D'action
Target of Action
Benzene-1,2-disulfonyl diazide is a derivative of benzenesulfonic acid . Benzenesulfonic acid derivatives have been found to inhibit human neutrophil elastase (hNE), a serine proteinase . hNE plays a crucial role in the immune response, particularly in inflammation and infection .
Mode of Action
The compound interacts with hNE, acting as a competitive inhibitor . It binds to the active center of hNE, preventing the enzyme from carrying out its function . This interaction results in the inhibition of hNE’s proteolytic activity .
Biochemical Pathways
The inhibition of hNE affects various biochemical pathways. hNE is known to degrade a range of proteins, including all extracellular matrix proteins and many important plasma proteins . By inhibiting hNE, this compound can potentially alter these degradation pathways .
Pharmacokinetics
The compound’s molecular weight (28826) and structure suggest that it may have certain ADME (Absorption, Distribution, Metabolism, and Excretion) properties
Result of Action
The primary result of this compound’s action is the inhibition of hNE. This can lead to a decrease in the degradation of certain proteins, potentially affecting various cellular processes . The specific molecular and cellular effects would depend on the context of the compound’s use and the specific proteins affected.
Propriétés
IUPAC Name |
1-N,2-N-didiazobenzene-1,2-disulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N6O4S2/c7-9-11-17(13,14)5-3-1-2-4-6(5)18(15,16)12-10-8/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUDYNAYYRODHGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)S(=O)(=O)N=[N+]=[N-])S(=O)(=O)N=[N+]=[N-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N6O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20393603 | |
| Record name | Benzenedisulfonyl diazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20393603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
21691-17-8 | |
| Record name | o-Benzenedisulfonyl azide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122232 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenedisulfonyl diazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20393603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



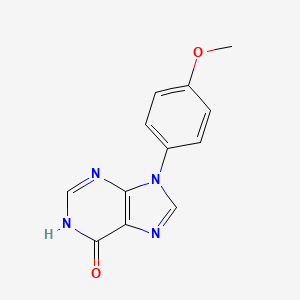
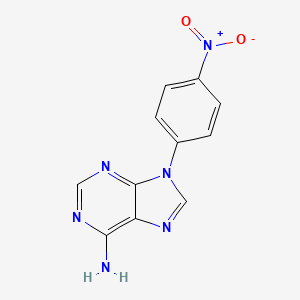

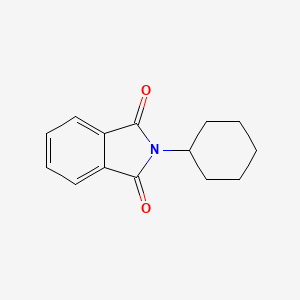
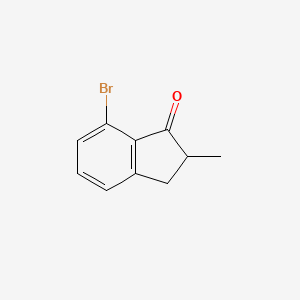
![Thieno[2,3-B]pyridin-4-amine](/img/structure/B3049638.png)


